molecular formula C16H14ClFO B1327447 3'-Chloro-5'-fluoro-3-(4-methylphenyl)propiophenone CAS No. 898769-13-6

3'-Chloro-5'-fluoro-3-(4-methylphenyl)propiophenone

Cat. No. B1327447
CAS RN: 898769-13-6
M. Wt: 276.73 g/mol
InChI Key: SPMXAVGZNGSIIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, including microwave-assisted synthesis, as seen in the preparation of novel triazolothiadiazoles . Another method includes a multi-step synthesis involving substitution and hydrolysis to create an intermediate for anticancer drugs . Additionally, the synthesis of fluorinated aromatic compounds from triazenes in acidic medium demonstrates a methodology that introduces fluorine at the end of the synthesis process .

Molecular Structure Analysis

The molecular structures of related compounds are supported by spectroscopic data such as IR, NMR (both ^1H and ^13C), and mass spectrometry . Single-crystal X-ray crystallography is also employed to determine the chirality and confirm the structure of certain compounds .

Chemical Reactions Analysis

The chemical reactions involving related compounds include the formation of hydrogen-bonded chains in propenone derivatives , and the organotin esterification of a fluorophenyl-propenoic acid, leading to compounds with potential biological activities . Nucleophilic reactions of fluorinated butenolides demonstrate the reactivity of such compounds with both hard and soft nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are often inferred from their electronic properties, as analyzed by cyclic voltammetry and UV-vis spectroscopy . The intrinsic activity of certain compounds, such as HMG-CoA reductase inhibitors, is enhanced by specific substitutions on the biphenyl moiety . The electronic properties of conjugated polythiophenes can be tuned by using building blocks like 3-fluoro-4-hexylthiophene .

Scientific Research Applications

Molecular Structures and Intermolecular Interactions

The compound has been utilized in studies exploring the structural configurations of molecules and their intermolecular interactions. In one study, the compound, among others, was analyzed to understand the envelope conformation of the pyrazole ring and the formation of molecular chains through intermolecular C-Cl...π contact, highlighting its role in the analysis of crystal structures (Chopra et al., 2007).

Synthesis and Structure of Chemical Compounds

The compound has been involved in the synthesis and structural analysis of various chemical compounds, including phosphazene-(eta 6-arene)chromium tricarbonyl derivatives. The study provides insights into the molecular structures and substituents, playing a crucial role in understanding the chemical properties and potential applications of these compounds (Allcock et al., 1991).

Copolymerization and Material Properties

Research has explored the copolymerization of the compound with styrene, analyzing the composition, structure, and decomposition characteristics of the resulting copolymers. This research is significant for material science, offering insights into the thermal stability and structural properties of novel copolymers (Savittieri et al., 2022).

properties

IUPAC Name

1-(3-chloro-5-fluorophenyl)-3-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO/c1-11-2-4-12(5-3-11)6-7-16(19)13-8-14(17)10-15(18)9-13/h2-5,8-10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMXAVGZNGSIIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)C2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644142
Record name 1-(3-Chloro-5-fluorophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Chloro-5'-fluoro-3-(4-methylphenyl)propiophenone

CAS RN

898769-13-6
Record name 1-(3-Chloro-5-fluorophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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